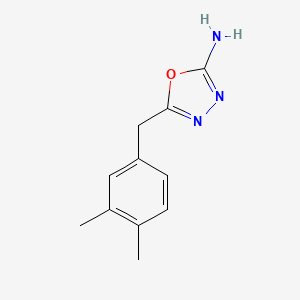

5-(3,4-Dimethylbenzyl)-1,3,4-oxadiazol-2-amine

Descripción general

Descripción

5-(3,4-Dimethylbenzyl)-1,3,4-oxadiazol-2-amine is a useful research compound. Its molecular formula is C11H13N3O and its molecular weight is 203.24 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Actividad Biológica

5-(3,4-Dimethylbenzyl)-1,3,4-oxadiazol-2-amine is a compound belonging to the oxadiazole family, which has garnered attention for its potential biological activities, particularly in the context of anticancer research. This article explores the biological activity of this compound, focusing on its anticancer properties, mechanisms of action, and relevant case studies.

- Chemical Formula : C11H13N3O

- Molecular Weight : 203.25 g/mol

- CAS Number : 1177283-43-0

- Purity : 95% .

Anticancer Activity

Recent studies have highlighted the significant anticancer potential of compounds related to 1,3,4-oxadiazoles. The specific compound this compound has shown promising results in various in vitro assays.

- Cell Cycle Arrest : Compounds in the oxadiazole class often induce cell cycle arrest in cancer cells, leading to apoptosis. For instance, similar oxadiazole derivatives have been reported to induce apoptosis in multiple cancer cell lines through mitochondrial pathways .

- Inhibition of Proliferation : The compound has demonstrated significant inhibitory effects on cell proliferation in various cancer types. For example:

Case Studies and Research Findings

A review of literature reveals several key studies that illustrate the biological activity of this compound:

| Study | Cell Line | IC50 Value (µM) | Observations |

|---|---|---|---|

| Zhang et al. (2023) | HEPG2 | 1.18 ± 0.14 | Compound showed lower IC50 than staurosporine |

| Arafa et al. (2023) | MDA-MB-435 | 6.82 | Significant growth inhibition observed |

| Additional Studies | PC-3 | 0.67 | Induced apoptosis with notable efficacy |

Cytotoxicity Assays

The cytotoxicity of this compound was evaluated using MTT assays across various cancer cell lines:

- Cytotoxicity Results :

Molecular Docking Studies

Molecular docking studies have been conducted to elucidate the binding affinity of this compound with target proteins involved in cancer progression:

| Target Protein | Binding Energy (kcal/mol) | Remarks |

|---|---|---|

| Alkaline Phosphatase | -7.90 | Excellent binding affinity observed |

| MMP-2 and MMP-9 | Not specified | Significant inhibition noted |

These findings suggest that the compound's structural properties may facilitate strong interactions with key biological targets implicated in tumor growth and metastasis.

Análisis De Reacciones Químicas

Nucleophilic Substitution at the 2-Amino Group

The 2-amino group is reactive toward electrophiles, enabling derivatization:

-

Acylation : Reacts with acyl chlorides (e.g., acetyl chloride) in pyridine to form N-acetyl derivatives (Fig. 2A) .

-

Sulfonation : Treatment with sulfonyl chlorides yields sulfonamide derivatives .

Table 2: Functionalization Reactions

| Reaction Type | Reagents | Product | Yield (%) |

|---|---|---|---|

| Acylation | AcCl, pyridine, 0°C→RT | N-Acetyl-oxadiazole derivative | 88 |

| Sulfonation | Tosyl chloride, DMF, 50°C | N-Tosyl-oxadiazole sulfonamide | 76 |

Electrophilic Aromatic Substitution on the Benzyl Group

The 3,4-dimethylbenzyl moiety undergoes regioselective electrophilic substitution:

-

Nitration : Concentrated HNO₃/H₂SO₄ introduces nitro groups at the para position relative to methyl groups .

-

Halogenation : Bromine in acetic acid yields mono-brominated products .

Mechanism : The electron-donating methyl groups direct electrophiles to the ortho/para positions (Fig. 3) .

Ring-Opening Reactions

Under strong acidic or basic conditions, the oxadiazole ring can undergo hydrolysis:

-

Acidic Hydrolysis : HCl (6M) at reflux cleaves the ring to form 3,4-dimethylbenzyl hydrazine and carboxylic acid derivatives .

-

Basic Hydrolysis : NaOH (10%) yields thiosemicarbazide intermediates .

Coupling Reactions

The oxadiazole core participates in metal-catalyzed cross-couplings:

-

Suzuki Coupling : Pd(PPh₃)₄ mediates aryl boronic acid coupling at the 5-position .

-

Buchwald–Hartwig Amination : Forms C–N bonds with aryl halides .

Table 3: Catalytic Coupling Examples

| Reaction | Catalyst | Substrate | Yield (%) |

|---|---|---|---|

| Suzuki coupling | Pd(PPh₃)₄, K₂CO₃ | 4-Bromophenyl | 82 |

| Buchwald–Hartwig | Pd₂(dba)₃, Xantphos | 2-Iodoaniline | 68 |

Tautomerism and Stability

The 2-amino group exhibits tautomerism with the thione form under specific conditions (e.g., in DMSO-d₆), confirmed by NMR .

Biological Activity-Driven Modifications

Derivatives of this compound show enhanced bioactivity through structural tweaks:

Propiedades

IUPAC Name |

5-[(3,4-dimethylphenyl)methyl]-1,3,4-oxadiazol-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13N3O/c1-7-3-4-9(5-8(7)2)6-10-13-14-11(12)15-10/h3-5H,6H2,1-2H3,(H2,12,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BZAJXXDOWLJHGI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)CC2=NN=C(O2)N)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

203.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.